2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties have been given special attention in the synthesis of pyrimidine derivatives .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which would result in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine with 6-fluorobenzamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nucleophiles such as N-methylpiperazine.
Oxidation: Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen (H2) can be employed.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its ability to undergo regioselective nucleophilic substitution and its potential as a multi-target inhibitor make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGJYYIKASWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.